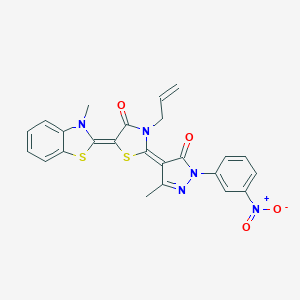![molecular formula C17H14Cl3F3N2O B401296 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401296.png)
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3F3N2O It is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group
準備方法
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the trichloroethyl group through a substitution reaction.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the halogen groups or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
科学的研究の応用
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity .
類似化合物との比較
Similar compounds to 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:
- 3-methyl-N-{2,2,2-trichloro-1-p-tolylamino-ethyl}-benzamide
- 3-methyl-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[3-p-tolyl-thiourea]ethyl}-benzamide
These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
特性
分子式 |
C17H14Cl3F3N2O |
|---|---|
分子量 |
425.7g/mol |
IUPAC名 |
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-10-4-2-5-11(8-10)14(26)25-15(16(18,19)20)24-13-7-3-6-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
InChIキー |
TWAIORZXGLLPQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{5-[([1,1'-biphenyl]-4-ylcarbonyl)amino]pentyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B401216.png)
![1,5-Bis[4-(isopentyloxy)phenyl]-1,5-pentanedione dioxime](/img/structure/B401217.png)
![1,7-Bis[4-(hexyloxy)phenyl]-1,7-heptanedione dioxime](/img/structure/B401222.png)

![1,9-Bis[4-(pentyloxy)phenyl]nonane-1,9-dione](/img/structure/B401225.png)


![1,8-Bis[4-(hexyloxy)phenyl]octane-1,8-dione](/img/structure/B401228.png)
![4-[(4-ethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B401231.png)
![1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE](/img/structure/B401232.png)
![4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B401235.png)
